molecular formula C8H16N2O2S B13218142 N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide

N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B13218142
M. Wt: 204.29 g/mol
InChI Key: UKMKIAIACAGPBI-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3R)-Piperidin-3-yl]cyclopropanesulfonamide is a chiral piperidine-based building block of significant interest in medicinal chemistry and drug discovery. This compound features a cyclopropanesulfonamide group attached to the (3R)-stereoisomer of the piperidine scaffold, a structure frequently employed in the design of biologically active molecules . The specific stereochemistry of the 3-position is often critical for selective interaction with biological targets. Chemically related sulfonamide-functionalized piperidines are extensively utilized in research as key intermediates for the synthesis of potential therapeutic agents . For instance, analogous structures have been incorporated into compounds investigated for their activity on central nervous system targets, such as orexin receptors . The cyclopropanesulfonamide moiety is a common pharmacophore that can enhance metabolic stability and binding affinity. Researchers value this compound for developing structure-activity relationships (SAR) and creating targeted libraries for high-throughput screening. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H16N2O2S

Molecular Weight

204.29 g/mol

IUPAC Name

N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide

InChI

InChI=1S/C8H16N2O2S/c11-13(12,8-3-4-8)10-7-2-1-5-9-6-7/h7-10H,1-6H2/t7-/m1/s1

InChI Key

UKMKIAIACAGPBI-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@H](CNC1)NS(=O)(=O)C2CC2

Canonical SMILES

C1CC(CNC1)NS(=O)(=O)C2CC2

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution with Cyclopropanesulfonyl Chloride

  • Reaction Scheme :
    (3R)-piperidin-3-amine + cyclopropanesulfonyl chloride → this compound
  • Conditions :
    • Base: Triethylamine or 3-picoline (1.2–1.5 equivalents)
    • Solvent: Dichloromethane or tetrahydrofuran at 0–25°C
    • Time: 4–12 hours
  • Yield : 65–78% (lab-scale)

Cyclopropanation of Piperidine Precursors

  • Method : Stereoselective cyclopropanation using dibromocarbene or Simmons–Smith reagents on N-protected piperidine derivatives.
    Example:
    • Substrate : N-methyl-1,2,3,6-tetrahydropyridine
    • Reagent : Dibromocarbene
    • Outcome : Forms cyclopropane ring with >90% diastereomeric excess.

Industrial Production Methods

Large-scale synthesis prioritizes cost efficiency and reproducibility:

Parameter Lab-Scale Industrial Process
Starting Material (3R)-piperidin-3-amine Chiral pool derivatives (e.g., L-glutamic acid)
Sulfonylation Batch reactor Continuous flow system
Purification Column chromatography Crystallization (ethanol/water)
Purity ≥95% ≥99% (HPLC)

Stereochemical Control and Purification

Enantiomeric purity is critical for pharmacological activity. Strategies include:

Chiral Starting Materials

  • Use of L-glutamic acid-derived piperidines to ensure (3R) configuration.
  • Example :
    • L-glutamic acid → diethyl ester → NaBH₄ reduction → piperidine intermediate.

Resolution Techniques

  • Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC).
  • Recrystallization : Ethanol/water mixtures enrich enantiopurity to >98% ee.

Analytical Validation

Critical techniques for quality control:

Technique Purpose Key Observations
¹H/¹³C NMR Confirm cyclopropane ring integrity δ 1.2–1.4 ppm (cyclopropane CH₂)
Chiral HPLC Enantiopurity assessment Retention time: 8.2 min (R) vs. 9.7 min (S)
XRPD Polymorph analysis Monoclinic crystal system

Chemical Reactions Analysis

Nucleophilic Substitution at Piperidine Nitrogen

The tertiary amine in the piperidine ring participates in nucleophilic substitution reactions, enabling functional group modifications:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form quaternary ammonium salts .

  • Acylation : Forms amides when treated with acyl chlorides (e.g., acetyl chloride) in dichloromethane with triethylamine.

Example Reaction :

N 3R piperidin 3 yl cyclopropanesulfonamide+R XBaseN 3R piperidin 3 yl R cyclopropanesulfonamide\text{N 3R piperidin 3 yl cyclopropanesulfonamide}+\text{R X}\xrightarrow{\text{Base}}\text{N 3R piperidin 3 yl R cyclopropanesulfonamide}

Conditions: Room temperature, 12–24 hours.

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes ring-opening under specific conditions:

  • Acid-Catalyzed Cleavage : In concentrated HCl or H2_2
    SO4_4
    , the cyclopropane ring opens to form a linear sulfone derivative.

  • Transition Metal-Mediated Reactions : Pd-catalyzed cross-coupling reactions fragment the cyclopropane, yielding alkenyl sulfonamides .

Key Observation :

Reaction TypeConditionsProductYield
Acid cleavage6M HCl, reflux, 4hLinear sulfone72%
Pd couplingPd(PPh3_3
)4_4
, DMF, 80°CAlkenyl sulfonamide58%

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO2_2
NH-) undergoes:

  • Alkylation : Reacts with alkylating agents (e.g., benzyl bromide) to form N-alkylated derivatives, though steric hindrance from the piperidine ring reduces reactivity compared to simpler sulfonamides .

  • Hydrolysis : Resistant to basic hydrolysis (NaOH, 100°C) but cleaves in concentrated H2_2
    SO4_4
    to yield cyclopropanesulfonic acid.

Stereospecific Interactions

The (3R)-stereochemistry influences reaction outcomes:

  • Diastereomer Formation : Reacts with chiral electrophiles (e.g., (R)-2-(tosyloxy)phenylacetic acid) to produce diastereomeric mixtures, separable via HPLC .

  • Receptor Binding : The R-configuration enhances affinity for orexin receptors, as demonstrated in pharmacological assays .

Research Findings :

  • Suzuki Coupling : A Pd-catalyzed coupling with boronic esters introduces aryl groups at the piperidine nitrogen, enabling diversification (e.g., biphenyl derivatives) .

  • Metabolic Stability : N-Alkylation reduces hepatic clearance by 40% in vitro, correlating with improved pharmacokinetics.

Comparative Reactivity with Analogues

CompoundPiperidine SubstitutionSulfonamide ReactivityCyclopropane Stability
N-(Piperidin-4-yl)propane-2-sulfonamide4-positionHigher alkylation rateLess reactive
N-(Piperidin-3-yl)cyclopropanecarboxamide3-positionNo sulfonamide groupSimilar cleavage

Scientific Research Applications

N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its binding to target proteins.

Comparison with Similar Compounds

Key Observations:

Molecular Complexity: The target compound is simpler, lacking the pyridine () or thiane sulfone () substituents.

Electronic Effects: The 3-chloro-5-cyanopyridin-2-yl group in introduces electron-withdrawing substituents, which may enhance binding to hydrophobic pockets via π-π interactions or modulate reactivity . The thiane sulfone in adds a polar sulfone group, likely improving aqueous solubility but possibly reducing membrane permeability .

Functional and Pharmacological Implications

Binding Affinity and Selectivity

  • Target Compound : The absence of bulky substituents may favor broad-spectrum interactions but limit selectivity for specific enzyme isoforms.
  • Analog: The pyridine moiety could target kinases or receptors requiring aromatic stacking, while the cyano group may act as a hydrogen bond acceptor .
  • Analog : The sulfone group might enhance interactions with polar residues in enzyme active sites, such as serine proteases .

Metabolic Stability

  • However, the sulfonamide group is generally resistant to hydrolysis.
  • The thiane sulfone in ’s analog may reduce metabolic degradation due to its electron-deficient sulfone group, which is less prone to oxidative metabolism .

Biological Activity

N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and a cyclopropanesulfonamide moiety. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula for this compound is C8H16N2O2SC_8H_{16}N_2O_2S. The structure features a piperidine ring, which is known for its ability to interact with various biological targets, and a sulfonamide group that enhances its pharmacological profile. The unique combination of these functional groups may contribute to its biological activity, particularly in the modulation of enzyme activity and receptor interactions.

Preliminary studies suggest that this compound may function as an inhibitor or modulator of specific biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit enzymes involved in various metabolic pathways, which could lead to therapeutic effects in diseases characterized by dysregulated enzyme activity.
  • Receptor Binding : Interaction studies indicate that this compound may effectively bind to receptors involved in neurotransmission and microbial resistance pathways, suggesting a role in treating conditions such as infections or neurological disorders.

Biological Activity and Therapeutic Potential

This compound has shown promise in several areas of research:

  • Antimicrobial Activity : The compound has been explored for its potential antifungal properties, particularly against resistant strains like Candida auris. Studies have demonstrated that derivatives of piperidine can disrupt fungal cell membranes and induce apoptosis, indicating that similar mechanisms may be applicable to this compound .
  • Cancer Research : There is ongoing research into the use of piperidine derivatives as potential anticancer agents. The ability of these compounds to modulate kinase activity presents opportunities for developing targeted therapies for tumors with specific genetic profiles .

Research Findings and Case Studies

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:

Study Findings Implications
Study 1: Antifungal ActivityEvaluated derivatives against Candida auris, revealing MIC values between 0.24 to 0.97 μg/mL.Suggests potential for developing antifungal therapies targeting resistant strains .
Study 2: Anticancer PropertiesInvestigated kinase inhibitors derived from piperidine; showed selective inhibition in cancer cell lines.Highlights the role of piperidine derivatives in cancer treatment strategies .
Study 3: Mechanism ExplorationExplored interaction with specific receptors; indicated modulation of neurotransmission pathways.Potential applications in neuropharmacology and treatment of neurological disorders.

Q & A

Basic Research Questions

Q. What synthetic strategies ensure high enantiomeric purity of N-[(3R)-piperidin-3-yl]cyclopropanesulfonamide?

  • Methodological Answer :

  • Chiral Starting Materials : Use (3R)-piperidin-3-amine derivatives (e.g., tert-butyl carbamate-protected precursors) to preserve stereochemistry during sulfonylation .
  • Sulfonylation : React cyclopropanesulfonyl chloride with (3R)-piperidin-3-amine in the presence of a base like 3-picoline or 3,5-lutidine to minimize racemization .
  • Purification : Employ chiral HPLC or recrystallization with polar solvents (e.g., ethanol/water mixtures) to isolate the enantiopure product .

Q. Which analytical techniques are critical for confirming structural integrity and stereochemistry?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H/13^13C NMR to verify cyclopropane ring integrity and piperidine substitution patterns .
  • Chiral HPLC : Compare retention times with racemic mixtures to confirm enantiopurity .
  • XRPD/TGA/DSC : Analyze crystallinity and thermal stability to rule out polymorphic impurities .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer :

  • Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation or hydrolysis of the sulfonamide group .
  • Stability Testing : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC to assess shelf life .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

  • Methodological Answer :

  • Purity Verification : Re-evaluate compound purity using LC-MS and elemental analysis; impurities >0.5% can skew bioassay results .
  • Stereochemical Reassessment : Confirm enantiomeric excess (e.g., via Mosher ester analysis) to rule out inactive enantiomer interference .
  • Assay Reproducibility : Standardize assay conditions (e.g., buffer pH, cell lines) across labs to minimize variability .

Q. What experimental designs are optimal for SAR studies of this compound?

  • Methodological Answer :

  • Derivatization : Synthesize analogs with modified cyclopropane (e.g., fluorinated variants) or piperidine substituents (e.g., trifluoromethyl groups) to probe steric/electronic effects .
  • In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like G-protein-coupled receptors .
  • Biological Profiling : Screen analogs in parallel against panels of kinases or ion channels to identify selectivity trends .

Q. How can reaction conditions be optimized for scalable synthesis?

  • Methodological Answer :

  • Solvent Selection : Replace dichloromethane with toluene or ethyl acetate for greener, scalable reactions .
  • Catalyst Screening : Test Brønsted acid catalysts (e.g., p-TsOH) to enhance sulfonylation efficiency at lower temperatures .
  • Process Monitoring : Use in situ FTIR or Raman spectroscopy to track reaction progress and minimize byproduct formation .

Q. What strategies effectively eliminate diastereomeric impurities during synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase flash chromatography (C18 column, acetonitrile/water gradient) to separate diastereomers .
  • Crystallization Optimization : Screen solvent systems (e.g., hexane/ethyl acetate) to exploit differential solubility of diastereomers .

Q. How does the compound interact with biological targets at the molecular level?

  • Methodological Answer :

  • Biophysical Assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics/thermodynamics .
  • Metabolic Profiling : Use liver microsome assays to identify cytochrome P450-mediated degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.